(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. The starting materials often include 4-chloro-3-nitrophenyl furan and ethyl thiazolidinone. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: is similar to other thiazolidinone derivatives, which also contain the thiazolidinone ring structure.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11ClN2O4S2 |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2O4S2/c1-2-18-15(20)14(25-16(18)24)8-10-4-6-13(23-10)9-3-5-11(17)12(7-9)19(21)22/h3-8H,2H2,1H3/b14-8+ |
InChI Key |
OPTHFFFCYGCPOT-RIYZIHGNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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